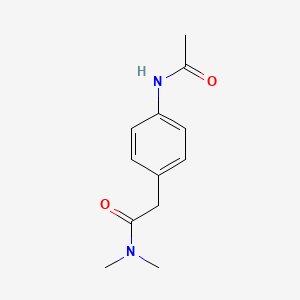![molecular formula C13H18N2O3 B6538916 ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate CAS No. 1060352-19-3](/img/structure/B6538916.png)
ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is a type of carbamate compound . Carbamates are organic compounds that are formally derived from carbamic acid . They are usually formed by transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups .
Synthesis Analysis
The synthesis of carbamates like ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate can be achieved through various methods . One such method involves the use of dimethylcarbamoyl chloride (DMCC) as a reagent for transferring a dimethylcarbamoyl group .Molecular Structure Analysis
The molecular structure of ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is complex, containing a total of 38 bonds . These include 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aromatic) .Chemical Reactions Analysis
Carbamates like ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate can undergo various chemical reactions . For instance, ethyl carbamate, a type of carbamate, is found in many fermented foods and beverages .Aplicaciones Científicas De Investigación
Carbamoylation Reactions
- For instance, it reacts with primary or secondary amines to form carbamates, which find applications in pharmaceuticals and agrochemicals .
Polymer Functionalization
Zhang, Y., Wang, Y., & Zhang, S. (2015). Carbamoylation of primary, secondary and aromatic amines with dimethyl carbonate catalyzed by acid–base bifunctional ionic liquids. Sustainable Chemical Processes, 3(1), 1-7. DOI: 10.1186/s40508-015-0027-4
Mecanismo De Acción
Target of Action
The primary target of ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is the Shiga-like toxin 1 subunit B . This subunit is responsible for the binding of the holotoxin to specific receptors on the target cell surface .
Mode of Action
The compound interacts with its target through a process known as carbamoylation . Carbamoylation involves the addition of a carbamoyl group (CONH2) to a molecule . The nitrogen of a carbamate is relatively non-nucleophilic, and carbamates can be easily installed on nitrogen .
Biochemical Pathways
Carbamates are known to be involved in the synthesis of peptides . They serve as useful protecting groups for amines, which are essential for peptide synthesis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of carbamates in general can vary widely depending on their chemical structure .
Result of Action
The interaction of carbamates with their targets can lead to various biological effects, depending on the specific target and the context of the interaction .
Action Environment
The action, efficacy, and stability of ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-13(17)14-11-7-5-10(6-8-11)9-12(16)15(2)3/h5-8H,4,9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBTLFIUHRQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-4-phenyloxane-4-carboxamide](/img/structure/B6538838.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B6538851.png)
![2-{4-[2-(4-chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538858.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide](/img/structure/B6538860.png)
![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide](/img/structure/B6538882.png)
![N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide](/img/structure/B6538898.png)
![2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538899.png)
![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide](/img/structure/B6538902.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide](/img/structure/B6538908.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6538914.png)
![3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538929.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6538937.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide](/img/structure/B6538943.png)